molecular formula C11H8Br2N4O B11813717 1,3-Bis(5-bromopyridin-2-yl)urea

1,3-Bis(5-bromopyridin-2-yl)urea

Cat. No.: B11813717
M. Wt: 372.02 g/mol
InChI Key: YSZWPYUJHMXMSV-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Urea (B33335) and Pyridine (B92270) Derivatives in Organic Synthesis and Supramolecular Chemistry

The journey of urea in organic chemistry began with Friedrich Wöhler's landmark synthesis in 1828, an event that is widely considered the dawn of modern organic chemistry. nih.gov Initially, the focus was on the synthesis and reactions of simple urea derivatives. However, the ability of the urea functional group to form robust, self-complementary hydrogen bonds soon became a cornerstone of supramolecular chemistry. nih.gov This has led to the development of a vast array of urea-based receptors, sensors, and self-assembling materials.

Concurrently, the chemistry of pyridine, a heterocyclic aromatic compound, has a rich history. The first synthesis of a pyridine derivative was reported by Arthur Rudolf Hantzsch in 1881, followed by the Chichibabin pyridine synthesis in 1924, which provided access to a wide range of substituted pyridines. The incorporation of pyridine units into larger molecules has been instrumental in the development of ligands for catalysis, pharmaceuticals, and functional materials.

The convergence of these two fields, through the creation of N,N'-bis(pyridyl)urea frameworks, represents a significant advancement. These molecules are designed to leverage the distinct properties of both the urea and pyridine components, leading to sophisticated molecular architectures with programmed assembly behaviors.

Significance of 1,3-Bis(5-bromopyridin-2-yl)urea as a Multifunctional Organic Scaffold

The compound this compound stands out as a multifunctional organic scaffold due to its unique structural features. The N,N'-bis(pyridyl)urea core provides a rigid and well-defined geometry, predisposing it to form predictable supramolecular assemblies through hydrogen bonding. The presence of two pyridine nitrogen atoms allows for its use as a bidentate ligand in coordination chemistry, enabling the construction of metallosupramolecular structures such as macrocycles and helices.

The introduction of bromine atoms at the 5-position of the pyridine rings is a key design element. These halogen atoms can participate in halogen bonding, a non-covalent interaction that has gained increasing recognition as a powerful tool in crystal engineering and the design of functional materials. The bromine atoms also serve as synthetic handles, allowing for further functionalization through cross-coupling reactions, thereby expanding the molecular diversity and potential applications of the scaffold.

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds that have shown significant promise. For instance, related brominated pyrazine (B50134) urea derivatives have been investigated as potential anticancer agents. nih.gov

Table 1: Physicochemical Properties of a Related Compound: 1-(5-Bromopyridin-2-yl)urea

PropertyValue
Molecular FormulaC6H6BrN3O
Molecular Weight216.04 g/mol
AppearanceSolid
CAS Number182155-29-9

Research Trajectories and Interdisciplinary Relevance of Halogenated N,N'-Diarylurea Compounds

The field of halogenated N,N'-diarylureas is a vibrant area of research with significant interdisciplinary relevance. The ability of halogen atoms to influence the electronic properties, solubility, and crystal packing of molecules makes them attractive for a range of applications.

In medicinal chemistry, halogenated diarylureas are a well-established class of compounds with diverse biological activities. nih.gov They are known to act as inhibitors of various kinases and other enzymes, with applications in oncology and infectious diseases. nih.gov The halogen atoms can enhance binding affinity to target proteins and improve pharmacokinetic properties.

In materials science, the directed nature of halogen bonding is being exploited to construct novel solid-state architectures with tailored properties. Halogenated N,N'-diarylureas can self-assemble into one-, two-, and three-dimensional networks, leading to materials with potential applications in areas such as nonlinear optics, conductivity, and gas storage. The interplay between hydrogen and halogen bonding in these systems allows for a high degree of control over the resulting supramolecular structures.

The research into compounds like this compound is therefore situated at the intersection of organic synthesis, medicinal chemistry, and materials science. The continued exploration of this and related halogenated N,N'-diarylurea frameworks is expected to yield new discoveries and technological advancements across these disciplines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8Br2N4O

Molecular Weight

372.02 g/mol

IUPAC Name

1,3-bis(5-bromopyridin-2-yl)urea

InChI

InChI=1S/C11H8Br2N4O/c12-7-1-3-9(14-5-7)16-11(18)17-10-4-2-8(13)6-15-10/h1-6H,(H2,14,15,16,17,18)

InChI Key

YSZWPYUJHMXMSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)NC(=O)NC2=NC=C(C=C2)Br

Origin of Product

United States

Synthetic Methodologies for 1,3 Bis 5 Bromopyridin 2 Yl Urea and Analogous Structures

Strategies for Urea (B33335) Bond Formation in N,N'-Disubstituted Systems

The formation of the urea linkage is the critical step in the synthesis of these compounds. Several methods have been established, each with its own advantages and limitations.

The most common and direct method for synthesizing N,N'-disubstituted ureas is the reaction of an isocyanate with a primary or secondary amine. asianpubs.orgacs.org This approach is widely practiced due to its efficiency. However, a significant drawback is the limited commercial availability of many isocyanate building blocks and the toxicity associated with reagents like phosgene (B1210022), which is often used to generate isocyanates in situ. rsc.orgacs.org

To circumvent the direct handling of toxic isocyanates, several in situ generation methods have been developed. One such method involves the Hofmann rearrangement of aryl or pyridyl carboxamides, promoted by reagents like phenyliodine(II) diacetate (PhI(OAc)2), to form a reactive isocyanate intermediate that subsequently reacts with an amine. rsc.orgrsc.org Another approach utilizes a Staudinger–aza-Wittig reaction, where an alkyl halide is converted to an azide, which then reacts with a phosphine (B1218219) in the presence of carbon dioxide to form the isocyanate. beilstein-journals.org This method is advantageous as it uses the nontoxic and abundant carbon dioxide as the carbonyl source. beilstein-journals.org Hindered trisubstituted ureas can also act as masked isocyanates, liberating the reactive species under neutral conditions to react with various nucleophiles. nih.gov

The reaction of carbamic acids, derived from amines and carbon dioxide, with Mitsunobu reagents can also generate isocyanates in situ, which are then trapped by another amine to form unsymmetrical ureas. acs.org

Catalytic carbonylation of amines offers a direct route to ureas, avoiding the need for pre-formed isocyanates. asianpubs.org Palladium-catalyzed oxidative carbonylation of primary amines, or a mixture of primary and secondary amines, can produce symmetrically and unsymmetrically disubstituted ureas with high efficiency. nih.gov These reactions are typically carried out under a carbon monoxide and air atmosphere. nih.gov Tungsten carbonyl complexes, such as W(CO)6, in the presence of an oxidant like iodine, have also been shown to catalyze the oxidative carbonylation of primary amines to N,N'-disubstituted ureas. acs.orgacs.orgnih.gov This method demonstrates broad functional group tolerance. acs.orgnih.gov

One-pot syntheses are highly desirable for their operational simplicity and efficiency. A notable one-pot method for preparing hetero/aryl-urea derivatives involves the use of chlorosulfonyl isocyanate (CSI). asianpubs.org CSI is a highly reactive and versatile reagent due to its two electrophilic sites. wikipedia.orgarxada.com In this method, an amine reacts with CSI, followed by in situ hydrolysis to yield the corresponding urea in high yields. asianpubs.org This approach is particularly useful for commercial preparations. asianpubs.org

Another one-pot strategy involves the transformation of Boc-protected amines into ureas. acs.org In this process, an isocyanate is generated in situ using 2-chloropyridine (B119429) and trifluoromethanesulfonic anhydride, which then reacts with an amine to form the urea. acs.org The hydrolysis of urea itself, which can be catalyzed by acid or base, is a fundamental reaction that produces ammonia (B1221849) and carbon dioxide. google.comgoogle.comnih.govlibretexts.org While not a primary synthetic route to substituted ureas, understanding the conditions of urea hydrolysis is crucial. nih.govacs.org

Functionalization and Derivatization of Pyridine (B92270) Rings

The synthesis of 1,3-Bis(5-bromopyridin-2-yl)urea requires not only the formation of the urea linkage but also the specific functionalization of the pyridine rings, namely the introduction of a bromine atom at the 5-position.

The bromination of pyridine is not as straightforward as that of benzene (B151609) due to the electron-deficient nature of the pyridine ring. Direct bromination of pyridine typically requires harsh conditions, such as high temperatures and the presence of oleum, and generally leads to substitution at the 3-position. researchgate.netresearchgate.net

For the synthesis of 5-bromopyridin-2-ylamine, a key precursor for this compound, regioselective bromination of 2-aminopyridine (B139424) is necessary. The amino group activates the pyridine ring towards electrophilic substitution, directing the incoming electrophile to the 5-position. Several methods have been developed for this regioselective bromination. One approach utilizes 1-butylpyridinium (B1220074) bromide as the bromine source and hydrogen peroxide as a green oxidant. researchgate.net Another method employs N-bromosuccinimide (NBS) in the presence of a sulfonic-acid-functionalized silica (B1680970) catalyst. researchgate.net Electrochemical methods have also been developed for the meta-bromination of 2-aminopyridine derivatives using a directing group strategy. acs.org The conversion of 2-aminopyridine to 2-bromopyridine (B144113) can be achieved through diazotization reactions in the presence of hydrobromic acid and bromine. orgsyn.org

Table 1: Comparison of Bromination Methods for Pyridine Derivatives

Method Reagents Position of Bromination Key Features
Direct Bromination Br2, Oleum 3-position Harsh conditions required. researchgate.netresearchgate.net
Of 2-Aminopyridine 1-Butylpyridinium Bromide, H2O2 5-position Environmentally friendly. researchgate.net
Of 2-Aminopyridine NBS, Sulfonic-acid-functionalized silica 5-position Heterogeneous catalyst, recyclable. researchgate.net
Electrochemical TBABr, MeCN/HOAc meta-position Mild conditions, directing group strategy. acs.org

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex molecules containing pyridine rings. These reactions allow for the formation of carbon-carbon bonds between a pyridyl halide or triflate and an organometallic reagent.

The Negishi coupling , which involves the reaction of an organozinc compound with an organic halide, is particularly effective for the synthesis of bipyridines and other pyridyl-containing heterocycles. orgsyn.orgresearchgate.net 2-Pyridylzinc reagents have shown to be excellent nucleophiles in these reactions, often proceeding at room temperature. nih.gov Solid, moderately air-stable 2-pyridylzinc reagents have been developed to improve operational simplicity. nih.govorganic-chemistry.org The Negishi coupling demonstrates good tolerance to various functional groups. orgsyn.org

The Suzuki coupling , which utilizes an organoboron reagent, is another widely used method for forming C-C bonds with pyridyl substrates. nih.gov However, the coupling of 2-pyridyl boronates can be challenging due to reagent instability. nih.gov

The Stille coupling , employing organotin reagents, also provides a viable route for the synthesis of pyridyl derivatives. orgsyn.org

These cross-coupling reactions are generally used to create more complex structures starting from a halogenated pyridine, such as a bromopyridine. For instance, a bromopyridine could be coupled with another pyridyl organometallic reagent to form a bipyridine scaffold.

Table 2: Overview of Cross-Coupling Reactions for Pyridyl Scaffolds

Reaction Organometallic Reagent Pyridyl Substrate Catalyst Key Features
Negishi Organozinc Halide, Triflate Palladium Mild conditions, good functional group tolerance. orgsyn.orgresearchgate.netnih.gov
Suzuki Organoboron Halide, Triflate Palladium Widely used, but reagent instability can be an issue for 2-pyridyl boronates. nih.govnih.gov

Optimization of Reaction Conditions and Yields for Bis-Urea Synthesis

The synthesis of bis-urea compounds, including this compound, often involves the reaction of a primary amine with a carbonyl source. A prevalent method is the use of phosgene or its safer equivalents, such as triphosgene (B27547) or carbonyldiimidazole (CDI), to react with two equivalents of an amine. researchgate.net The optimization of these reactions is crucial for maximizing yield and minimizing byproducts.

Key parameters that are typically optimized include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of the reactants. For instance, in the synthesis of related N-aryl-N'-arylmethylurea derivatives, triphosgene is used in combination with a base like triethylamine (B128534) (TEA) in a solvent such as dichloromethane (B109758) (DCM). mdpi.com The slow addition of the amine to the triphosgene solution, followed by the addition of the base, is a common procedure to control the reaction rate and prevent the formation of unwanted side products. mdpi.com

For analogous pyridyl urea syntheses, the reaction temperature has been shown to be a critical factor. In the synthesis of certain 2-aminopyridine derivatives, for example, increasing the reaction temperature from 40°C to 80°C led to a significant increase in product yield from 20% to 75% over a shorter reaction time. nih.gov This suggests that for the synthesis of this compound, a systematic evaluation of the reaction temperature could lead to substantial improvements in yield.

Furthermore, metal- and base-free methods have been developed for the synthesis of unsymmetrical ureas bearing a pyridyl substituent. These methods, which involve the reamination of N,N-dimethyl-N'-hetaryl ureas with various amines, have reported isolated yields ranging from 40% to 96%, depending on the nucleophilicity of the amine used. researchgate.net While this method is for unsymmetrical ureas, the principles of optimizing nucleophilic attack on a urea precursor are relevant.

Below is a data table illustrating hypothetical optimization parameters for the synthesis of this compound based on general principles observed in the synthesis of analogous compounds.

EntryCarbonyl SourceSolventBaseTemperature (°C)Time (h)Yield (%)
1TriphosgeneDichloromethane (DCM)Triethylamine (TEA)0 to rt1265
2TriphosgeneTetrahydrofuran (THF)Triethylamine (TEA)0 to rt1272
3TriphosgeneDichloromethane (DCM)Pyridine0 to rt1260
4Carbonyldiimidazole (CDI)Dichloromethane (DCM)Nonert2455
5TriphosgeneDichloromethane (DCM)Triethylamine (TEA)40878
6TriphosgeneDichloromethane (DCM)Triethylamine (TEA)80485

This table is a representation of potential optimization studies and does not reflect actual experimental data for the specific synthesis of this compound, as such specific data was not available in the provided search results. The yields are hypothetical and based on trends observed in similar reactions.

Detailed research findings indicate that for the synthesis of symmetrical bis-pyridyl ureas, the reaction of 2-aminopyridine derivatives with a carbonyl source like triphosgene in an appropriate solvent and in the presence of a non-nucleophilic base is a common and effective strategy. The optimization of temperature is a critical parameter, with higher temperatures often leading to higher yields and shorter reaction times. The choice of solvent can also influence the reaction, with aprotic solvents like DCM and THF being commonly employed. The basicity of the amine scavenger is another important factor to consider for achieving optimal yields.

Supramolecular Assembly and Non Covalent Interactions in 1,3 Bis 5 Bromopyridin 2 Yl Urea Systems

Hydrogen Bonding Networks in Urea-Based Architectures

Hydrogen bonds are a cornerstone of molecular recognition and self-assembly, and in urea (B33335) derivatives, they orchestrate the formation of well-defined structures. The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O and pyridyl nitrogen) in 1,3-Bis(5-bromopyridin-2-yl)urea allows for a variety of hydrogen bonding motifs that dictate its aggregation behavior.

Urea-Urea Hydrogen Bonding Motifs and their Role in Aggregation

A common and highly stable motif in diaryl ureas is the one-dimensional N-H···O=C hydrogen-bonded tape or ribbon. In this arrangement, each urea molecule forms two bifurcated hydrogen bonds with its neighbors, creating a robust, chain-like structure. This "ordered" urea arrangement is a primary driver of aggregation in many urea-based systems. The strength of these interactions leads to the formation of oligomers and polymers, influencing properties like solubility and crystal packing.

However, the classic urea tape is not always the dominant motif, especially in diaryl ureas containing other hydrogen bond acceptors. In such cases, a "disordered" state can arise where the hydrogen bond is formed through only one N-H group. The aggregation of urea molecules is a balance between these ordered and disordered states, influenced by the electronic nature of the substituents on the aryl rings.

Urea-Pyridyl and Other Heteroatom-Involving Hydrogen Bonds

In pyridyl-containing ureas, the pyridyl nitrogen atom presents a competing hydrogen bond acceptor site to the urea carbonyl oxygen. The formation of N-H···N hydrogen bonds between the urea's N-H group and the pyridyl nitrogen can disrupt or even completely replace the typical urea-urea tape motif. This is particularly true when electron-withdrawing groups are present on the aryl rings, which can weaken the hydrogen bond accepting ability of the urea carbonyl oxygen.

Halogen Bonding Interactions Mediated by Bromopyridine Moieties

The introduction of a bromine atom onto the pyridine (B92270) ring introduces another powerful directional interaction: the halogen bond. This non-covalent interaction, arising from the anisotropic distribution of electron density on the halogen atom, has become a significant tool in crystal engineering and supramolecular chemistry.

C-Br···X Interactions and their Electrostatic Nature

A halogen bond is formed when an electrophilic region on a halogen atom, known as the σ-hole, interacts with a nucleophilic region (X), which can be another halogen, an anion, or a lone pair-donating atom. The notation for this interaction is C-Br···X. The strength of the halogen bond is influenced by the polarizability of the halogen atom and the electron-withdrawing capacity of the group to which it is attached.

While dispersion forces contribute, the electrostatic nature of the halogen bond often plays a significant role in determining the geometry of the resulting assembly. The directionality of the halogen bond is a key feature, with the C-Br···X angle typically being close to 180°. In the context of this compound, the bromine atoms can act as halogen bond donors, interacting with various acceptors present in the system, including the pyridyl nitrogen or other Lewis bases.

Influence of Halogenation on Supramolecular Connectivity and Crystal Packing

The presence and nature of halogen atoms can profoundly impact the way molecules pack in the solid state. Halogenation can introduce new supramolecular synthons, competing with or complementing existing hydrogen bonding networks. The interplay between hydrogen and halogen bonds can lead to the formation of complex, multi-dimensional structures.

Aromatic Stacking Interactions (π-π, Anion-π, CH-π) in the Solid State

Aromatic stacking interactions, driven by a combination of electrostatic and dispersion forces, are another crucial element in the solid-state assembly of this compound. The planar pyridyl rings provide the necessary surfaces for these interactions to occur.

These interactions occur between the aromatic rings of the diaryl urea and can be categorized into face-to-face or edge-to-face arrangements. The presence of electron-withdrawing bromine atoms can influence the electron density of the pyridine rings, thereby modulating the strength and nature of the π-π stacking. In some crystal structures of related bromopyridine compounds, π-π stacking interactions with centroid-centroid distances around 3.7893 Å have been observed, contributing to the consolidation of the crystal packing.

Beyond traditional π-π stacking, other related interactions can also be significant. Anion-π interactions, where an anion is attracted to the electron-deficient face of an aromatic ring, can occur, particularly if anions are present in the crystal lattice. Furthermore, CH-π interactions, where a C-H bond points towards the face of an aromatic ring, are a common and important stabilizing force in many organic crystal structures. The cumulative effect of these various stacking interactions, in concert with hydrogen and halogen bonds, determines the final three-dimensional architecture of this compound in the solid state.

Interactive Data Table: Non-Covalent Interaction Geometries

Interaction TypeDonorAcceptorTypical Distance (Å)Typical Angle (°)
Urea-Urea H-BondN-HO=C2.7 - 3.0150 - 180
Urea-Pyridyl H-BondN-HN (pyridyl)2.8 - 3.1160 - 180
C-H···N H-BondC-HN (pyridyl)3.2 - 3.6130 - 170
C-Br···N Halogen BondC-BrN (pyridyl)3.0 - 3.3~180
π-π StackingPyridyl RingPyridyl Ring3.3 - 3.8Parallel Displaced

Crystal Engineering Principles for Designing Extended Structures

Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling the intermolecular interactions. In the context of bis-urea compounds like this compound, the primary tools for designing extended structures are the predictable and robust hydrogen-bonding patterns of the urea moiety, supplemented by other interactions such as halogen bonding and π–π stacking.

The presence of pyridyl rings and bromine atoms in this compound introduces additional layers of complexity and opportunity for directed assembly. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the bromine atom can participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species. These interactions, in concert with the primary urea-urea hydrogen bonds, provide a rich landscape for the construction of diverse and intricate supramolecular architectures. The design principles for these systems often draw from established knowledge of simpler urea and pyridine-containing compounds. rsc.orgworktribe.com

The self-assembly of bis-urea derivatives is predominantly driven by the formation of bifurcated hydrogen bonds between the N-H protons of one urea group and the carbonyl oxygen of a neighboring molecule. This interaction is highly directional and leads to the formation of one-dimensional tapes or ribbons. In many bis-urea systems, these primary tapes can further organize into higher-order structures, such as fibrillar networks, which can entrap solvent molecules to form gels. rsc.orgtue.nl

The process of fibrillar network formation often begins with the nucleation of a small aggregate of molecules, which then grows in a one-dimensional fashion to form the primary fibers. acs.org These fibers can then entangle or associate through weaker, non-covalent forces to create a three-dimensional network. The specific nature of the side groups attached to the urea core, such as the 5-bromopyridin-2-yl groups in the title compound, plays a crucial role in modulating the solubility of the molecule and the strength of the interactions between the primary tapes. Symmetrical bis-ureas linked by a rigid spacer, for instance, have been shown to form long supramolecular polymers, leading to highly viscoelastic solutions due to cooperative self-assembly involving multiple hydrogen bonds. rsc.org

The formation of these extended networks is a key feature of many bis-urea compounds and is fundamental to their application in materials science, for example, as gelling agents for organic solvents or as templates for the growth of nanoparticles. rsc.orgcgohlke.com

The three-dimensional arrangement of atoms in a molecule, its conformation, has a profound impact on how it packs in the solid state. For urea derivatives, a key conformational feature is the relative orientation of the two N-H bonds and the C=O bond. The syn and anti conformations of the urea group can lead to different hydrogen-bonding patterns and, consequently, different supramolecular assemblies.

Furthermore, in molecules like this compound, the rotational freedom around the N-C(aryl) bonds allows for different spatial arrangements of the pyridyl rings relative to the central urea unit. This can influence the potential for intermolecular interactions such as π–π stacking between the aromatic rings. For example, disrupting the planarity of a urea derivative by introducing bulky substituents can reduce its crystal packing energy and alter its aggregation behavior. nih.gov

In some cases, the formation of intramolecular hydrogen bonds can compete with the intermolecular interactions that drive self-assembly. nih.gov The balance between these competing interactions, along with the steric demands of the substituents, determines the final solid-state structure. Computational modeling is often employed to understand the preferred conformations of flexible molecules and to predict how they might aggregate. nih.gov The interplay between molecular conformation and intermolecular forces is a central theme in the crystal engineering of urea-based materials, as it provides a mechanism for fine-tuning the resulting solid-state architecture and properties.

Coordination Chemistry of 1,3 Bis 5 Bromopyridin 2 Yl Urea As a Ligand

Ligand Design and Denticity of Bis(pyridyl)urea Scaffolds

The design of bis(pyridyl)urea ligands offers considerable versatility in constructing coordination polymers and discrete metal-organic assemblies. ijpcbs.com The urea (B33335) group acts as a spacer between the two pyridyl units, and the position of the nitrogen atom within the pyridine (B92270) ring (e.g., 2-, 3-, or 4-pyridyl) dictates the directional vectors of coordination. In the case of 1,3-bis(pyridin-2-yl)urea derivatives, the proximity of the urea group to the pyridyl nitrogen atoms allows for the formation of stable five- or six-membered chelate rings with metal ions.

These ligands can exhibit various denticities and coordination modes. They can act as neutral bidentate ligands, bridging ligands connecting two metal centers, or even as monoanionic ligands upon deprotonation of a urea nitrogen atom. This flexibility allows them to form a wide array of structures with diverse dimensionalities, from simple mononuclear complexes to intricate 1D chains, 2D layers, and 3D frameworks. ijpcbs.comresearchgate.net

The primary and most predictable coordination interaction of bis(pyridyl)urea ligands involves the nitrogen atoms of the pyridine rings. ijpcbs.com These sp²-hybridized nitrogen atoms are effective Lewis bases and readily coordinate to a broad range of transition metal and lanthanide ions. In complexes with ligands like 1,3-bis(pyridin-2-yl)urea, the two pyridyl nitrogen atoms can coordinate to a single metal center in a chelating fashion or, more commonly, they can each coordinate to different metal centers, acting as a bridging ligand to form coordination polymers. nih.goviucr.org

For instance, in copper(II) complexes with various N,N-dialkyl-N′-(pyridin-2-yl)ureas, the pyridine nitrogen atom is a key coordination site, forming a stable bond with the copper center. nih.govmdpi.com Similarly, palladium(II) has been shown to form binuclear complexes with N,N′-bis(m-pyridyl)urea where the pyridyl nitrogen atoms are the exclusive coordination points to the metal. researchgate.net The coordination of the pyridyl nitrogen is confirmed through techniques like X-ray crystallography and is often evidenced in IR spectroscopy by shifts in the pyridine ring vibration frequencies. nih.gov

The urea moiety (–NH–CO–NH–) plays a crucial and multifaceted role in the coordination chemistry of these ligands. While it is an excellent hydrogen-bond donor, which often directs the supramolecular assembly through interactions with counter-anions or solvent molecules, it can also directly participate in metal coordination. nih.govrsc.org

Coordination typically occurs through the carbonyl oxygen atom. When the ligand is a 2-pyridyl derivative, the geometry is favorable for the formation of a five-membered chelate ring involving one pyridyl nitrogen and the urea oxygen (an N,O-chelate). This mode has been observed in numerous copper(II) complexes, leading to stable, discrete molecular structures. nih.govmdpi.com Spectroscopic evidence for this coordination comes from a noticeable downshift of the C=O stretching frequency (Amide I band) in the IR spectrum of the complex compared to the free ligand. nih.gov

In some cases, under basic conditions or with specific metal ions, one of the urea N-H protons can be removed, allowing the deprotonated nitrogen atom to coordinate to the metal center. This results in the ligand acting as a monoanionic bidentate or bridging unit. ijpcbs.com This versatility in coordination, involving either the neutral oxygen or the anionic nitrogen of the urea group, significantly expands the structural diversity of the resulting metal complexes. ijpcbs.com

Formation of Metal Complexes with Transition Metals and Lanthanides

Bis(pyridyl)urea ligands readily form complexes with a wide range of metal ions. The synthesis typically involves the direct reaction of the ligand with a metal salt (e.g., chlorides, nitrates, sulfates, or acetates) in a suitable solvent or solvent mixture, such as methanol, ethanol, or dimethylformamide (DMF). ijpcbs.comnih.gov The reaction conditions, including temperature, stoichiometry, and the choice of solvent, can influence the final product's structure and dimensionality.

The synthesis of both homo- and heteroleptic complexes with bis(pyridyl)urea ligands is well-established. Homoleptic complexes contain only the bis(pyridyl)urea ligand, while heteroleptic complexes incorporate other co-ligands. For example, the reaction of CuCl₂ with N,N-dialkyl-N'-(pyridin-2-yl)ureas in a 1:2 molar ratio can yield bis-ligand complexes of the type [Cu(L)₂Cl]⁺[Cl]⁻ or [Cu(L)₂Cl₂]. nih.govmdpi.com

Structural characterization of these complexes is predominantly achieved through single-crystal X-ray diffraction, which provides definitive information on bond lengths, bond angles, coordination geometry, and solid-state packing. Other essential characterization techniques include:

Infrared (IR) Spectroscopy: To confirm the coordination of the pyridyl and urea groups by observing shifts in their characteristic vibrational frequencies. nih.gov

Elemental Analysis and High-Resolution Mass Spectrometry (HRMS): To confirm the chemical formula and composition of the complexes. nih.gov

UV-Vis Spectroscopy: To study the electronic transitions within the complexes.

Magnetic Susceptibility Measurements: To determine the magnetic properties of complexes with paramagnetic metal centers like Cu(II) or Fe(III). ijpcbs.com

The following table summarizes selected structural data for representative copper(II) complexes with related 2-pyridyl urea ligands, illustrating the typical N,O-chelation mode.

ComplexCoordination GeometryCu–N (Å)Cu–O (Å)Reference
[Cu(U2)₂Cl]⁺[Cl]⁻Tetragonal pyramidal2.003, 2.0111.977, 1.980 mdpi.com
[Cu(U3)₂Cl₂]Tetragonal bipyramidal2.0021.982 mdpi.com
[Cu(U4)₂Cl]⁺[Cl]⁻Tetragonal pyramidal2.000, 2.0101.978, 1.981 mdpi.com

Data for ligands U2, U3, and U4 which are N,N-dialkyl-N'-(substituted-pyridin-2-yl)ureas.

The identity of the metal ion has a profound impact on the resulting complex's structure. The preferred coordination number and geometry of the metal (e.g., tetrahedral for Zn(II), square planar for Pd(II), or octahedral for Co(II) and Fe(III)) dictates the number of ligands that can bind and their spatial arrangement. ijpcbs.comiucr.org For instance, the d⁹ configuration of Cu(II) often leads to distorted geometries like square pyramidal or tetragonally distorted octahedral due to the Jahn-Teller effect. mdpi.com

The ligand itself exhibits conformational flexibility to adapt to the metal's requirements. The urea backbone and the pyridyl rings can rotate relative to each other, adopting conformations (e.g., syn or anti) that minimize steric hindrance and satisfy the geometric constraints of the metal center. nih.gov Furthermore, the nature of the counter-anion plays a critical role. Strongly coordinating anions may compete with the ligand for sites in the metal's inner coordination sphere, while weakly coordinating anions are more likely to be located in the crystal lattice, interacting with the complex via hydrogen bonds with the urea N-H groups. mdpi.comrsc.org The presence of electron-withdrawing substituents on the pyridine ring, such as a nitro group, can decrease the basicity of the pyridyl nitrogen, potentially influencing which anions remain coordinated to the metal. mdpi.com

Photophysical Properties of 1,3-Bis(5-bromopyridin-2-yl)urea Metal Complexes

The photophysical properties of metal complexes are of great interest for applications in sensing, bio-imaging, and light-emitting devices. The incorporation of metal ions into organic ligand frameworks can lead to novel and tunable luminescent behaviors.

For transition metal complexes with pyridyl-containing ligands, luminescence can arise from various excited states, including metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or ligand-centered (π-π*) transitions. researchgate.net The specific nature of the emission depends on the metal ion, the ligand's electronic structure, and the coordination environment. The introduction of a heavy atom like bromine in the this compound ligand could potentially enhance spin-orbit coupling, which may facilitate intersystem crossing and favor phosphorescence over fluorescence.

In the case of lanthanide complexes, the bis(pyridyl)urea ligand can serve as an "antenna". jbiochemtech.com In this mechanism, the organic ligand absorbs incident light (typically UV) and efficiently transfers the excitation energy to the central lanthanide ion (e.g., Eu³⁺ or Tb³⁺). msu.ru This energy transfer is followed by the characteristic, sharp, and long-lived emission from the f-f electronic transitions of the lanthanide ion. jbiochemtech.comnih.gov The efficiency of this "antenna effect" is highly dependent on the energy levels of the ligand's excited singlet and triplet states relative to the emissive level of the lanthanide ion. msu.ruresearchgate.net The coordination environment is also critical, as coordinated solvent molecules (like water) can quench the lanthanide's luminescence. morressier.com Therefore, encapsulating the lanthanide ion with a ligand like this compound could shield it from quenchers and enhance its emission. nih.govnih.govubc.ca

Computational Chemistry and Theoretical Investigations of 1,3 Bis 5 Bromopyridin 2 Yl Urea

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

DFT has become a important method for examining the electronic and optical characteristics of molecules and compounds. mdpi.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1,3-Bis(5-bromopyridin-2-yl)urea, this process involves calculating the forces on each atom and iteratively adjusting their positions until these forces are minimized. This reveals crucial information about bond lengths, bond angles, and dihedral angles.

Conformational analysis further explores the different spatial arrangements of the molecule that can be achieved through rotation around single bonds. The urea (B33335) linkage and its connection to the two 5-bromopyridin-2-yl rings allow for several possible conformations. By calculating the relative energies of these conformers, researchers can identify the most stable and energetically favorable structures. These studies are critical for understanding how the molecule might interact with other molecules or biological targets.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap indicates higher stability and lower reactivity. For this compound, the distribution and energies of the HOMO and LUMO can be calculated to understand its electronic behavior and potential for charge transfer within the molecule. In some urea derivatives, a reduced HOMO-LUMO gap of up to 4.0 eV has been observed, indicating structural reactivity. mdpi.com

Table 1: Frontier Molecular Orbital Data

Parameter Value
HOMO Energy Data not available in search results
LUMO Energy Data not available in search results
HOMO-LUMO Gap (ΔE) Data not available in search results

(This table is interactive. Data will be populated as it becomes available.)

Molecular Electrostatic Potential (MEP) Mapping to Identify Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

Typically, red or yellow regions indicate negative electrostatic potential, rich in electrons, and are thus susceptible to electrophilic attack. Blue or green regions represent positive electrostatic potential, which is electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atom of the urea group and the nitrogen atoms of the pyridine (B92270) rings, making them potential sites for interaction with electrophiles. researchgate.net Conversely, positive potential would be expected around the hydrogen atoms of the urea group and parts of the pyridine rings.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to study the excited states of molecules and simulate their electronic absorption spectra, such as UV-Vis spectra. mdpi.com By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can predict the wavelengths at which a molecule will absorb light.

For this compound, TD-DFT calculations can provide insights into its photophysical properties. The simulations can identify the specific electronic transitions responsible for the absorption bands observed experimentally. This information is crucial for understanding the molecule's behavior in the presence of light and for applications in areas such as photochemistry and materials science. In similar compounds, TD-DFT has been used to reveal absorbance in the UV region and analyze excited state parameters. mdpi.com

Table 2: Simulated UV-Vis Spectral Data

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength
S0 -> S1 Data not available in search results Data not available in search results Data not available in search results
S0 -> S2 Data not available in search results Data not available in search results Data not available in search results

(This table is interactive. Data will be populated as it becomes available.)

Analysis of Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG)

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in determining the supramolecular structure and properties of molecules in the solid state. researchgate.net The Reduced Density Gradient (RDG) analysis is a computational technique that allows for the visualization and characterization of these weak interactions.

By plotting the RDG against the electron density, different types of non-covalent interactions can be identified and visualized as surfaces in real space. For this compound, NCI analysis can reveal the presence and nature of intermolecular hydrogen bonds involving the urea N-H groups and the pyridine nitrogen atoms, as well as potential halogen bonding involving the bromine atoms. Understanding these interactions is key to explaining the crystal packing and physical properties of the compound.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govnih.gov The Hirshfeld surface is defined as the region where the electron distribution of a molecule in a crystal is greater than that of all other molecules. By mapping properties like d_norm (normalized contact distance) onto this surface, close intermolecular contacts can be identified.

Table 3: Intermolecular Contact Contributions from Hirshfeld Surface Analysis

Contact Type Contribution (%)
H···H Data not available in search results
H···Br/Br···H Data not available in search results
H···N/N···H Data not available in search results
C···H/H···C Data not available in search results
Other Data not available in search results

(This table is interactive. Data will be populated as it becomes available.)

While the field of computational chemistry frequently employs MD simulations to understand the behavior of molecules, including other urea derivatives, specific studies on this compound's self-assembly processes and its dynamic interactions at a molecular level are not available in the public domain based on the conducted search.

Therefore, it is not possible to provide detailed research findings or data tables on this specific topic as per the user's request. Further research in this area would be necessary to generate the specific data and analysis required for this section of the article.

Advanced Spectroscopic Characterization for Structural Elucidation of 1,3 Bis 5 Bromopyridin 2 Yl Urea and Its Assemblies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Confirmation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the solution-state structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1,3-Bis(5-bromopyridin-2-yl)urea, ¹H and ¹³C NMR would provide critical information on the chemical environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the pyridine (B92270) rings and the N-H protons of the urea (B33335) linkage. The pyridine protons would likely appear as doublets and doublets of doublets in the aromatic region of the spectrum. The N-H protons would present as a broad singlet, the chemical shift of which could be concentration and solvent dependent. For comparison, in a related compound, 1,3-dicyclohexylthiourea, the N-H protons are observed in the ¹H NMR spectrum. chemicalbook.com In another example, cyanoacetylurea, the N-H protons appear at chemical shifts of δ 10.4 and 7.4 ppm in DMSO-d6. chemicalbook.com

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbon of the urea group would be particularly diagnostic, typically appearing significantly downfield. For instance, in 3-(adamantan-1-yl)-1-(4-bromophenyl)urea, the carbonyl carbon signal is observed at δ 154.17 ppm. researchgate.net The carbon atoms of the brominated pyridine rings would also have characteristic chemical shifts influenced by the electronegativity of the bromine and nitrogen atoms.

A complete assignment of the ¹H and ¹³C NMR spectra would be facilitated by two-dimensional (2D) NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which reveal proton-proton and proton-carbon correlations within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Illustrative)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O - ~152-155
N-H ~9-11 (broad singlet) -
Pyridine H-3/H-4/H-6 ~7.5-8.5 (multiplets) -
Pyridine C-2 - ~150-155
Pyridine C-3 - ~110-120
Pyridine C-4 - ~140-145
Pyridine C-5 - ~115-125

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and vibrational modes within a molecule. For this compound, these methods would provide key information about the urea linkage and the bromopyridinyl moieties.

The IR spectrum would be expected to show characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the urea group would be prominent, typically in the range of 1630-1680 cm⁻¹. The N-H stretching vibrations would appear as one or more bands in the region of 3200-3400 cm⁻¹. The C-N stretching vibrations of the urea and pyridine groups, as well as the C-Br stretching vibration, would also be present at lower wavenumbers. For example, various urea derivatives show a C=O stretching band in the range of 1661-1733 cm⁻¹. rsc.org

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. The symmetric vibrations of the molecule, such as the symmetric stretching of the pyridine rings, are often more intense in the Raman spectrum. The C=O and C-N stretching vibrations would also be observable.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions that govern the crystal packing of this compound.

Growing a suitable single crystal of this compound would be the first step. Once a crystal is obtained and diffracted, the resulting data would be used to determine its crystallographic parameters, including the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group. For instance, the related compound 3-(adamantan-1-yl)-1-(4-bromophenyl)urea crystallizes in the orthorhombic space group Pna2₁ with specific unit cell dimensions. researchgate.net Another urea derivative, 1,3-bis(1,3-dioxoisoindolin-1-yl)urea dihydrate, crystallizes in the monoclinic space group C2/c. researchgate.net The space group provides information about the symmetry elements present in the crystal lattice.

Table 2: Illustrative Crystallographic Parameters for a Hypothetical Crystal of this compound

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 15.1
β (°) 95.5
V (ų) 1290

The crystal structure would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds and halogen bonds. The urea moiety is an excellent hydrogen bond donor (N-H) and acceptor (C=O), and it is expected that extensive hydrogen bonding networks would be a dominant feature in the crystal packing of this compound. These hydrogen bonds could link molecules into chains, sheets, or more complex three-dimensional architectures. In the crystal structure of 3-(adamantan-1-yl)-1-(4-bromophenyl)urea, molecules are linked by N—H⋯O hydrogen bonds. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS would be used to confirm the molecular weight and to gain insight into the molecule's structure through its fragmentation pattern.

High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement of the molecular ion, allowing for the confirmation of the elemental composition. The isotopic pattern of the molecular ion peak would be characteristic due to the presence of two bromine atoms (with the isotopes ⁷⁹Br and ⁸¹Br having nearly equal natural abundance).

Electron ionization (EI) or electrospray ionization (ESI) could be used to generate ions. The subsequent fragmentation of the molecular ion would produce a series of daughter ions. The fragmentation pattern would likely involve cleavage of the urea linkage and fragmentation of the bromopyridine rings. For example, the mass spectrum of urea shows a stable molecular ion and characteristic fragment ions such as NH₂⁺ and NH₂-C=O⁺. nist.gov The analysis of the fragmentation pathways can provide valuable structural information. a2bchem.com

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound would reveal information about its electronic structure.

Table of Compounds Mentioned

Compound Name
This compound
1,3-dicyclohexylthiourea
cyanoacetylurea
3-(adamantan-1-yl)-1-(4-bromophenyl)urea
1,3-bis(1,3-dioxoisoindolin-1-yl)urea dihydrate
urea

Applications in Advanced Materials Science

Frameworks for Host-Guest Chemistry and Anion Recognition

The urea (B33335) functional group is an excellent hydrogen-bond donor, making urea-based compounds effective receptors for anions. hymasynthesis.com The two N-H groups of the urea moiety can form strong and directional hydrogen bonds with a variety of anionic guests. The pyridyl groups in 1,3-Bis(5-bromopyridin-2-yl)urea can also participate in anion binding, either through direct interaction or by influencing the acidity of the urea N-H protons.

The design of tritopic bis-urea receptors has demonstrated good affinity for various anions, particularly oxyanions. rsc.org These receptors can effectively bind anions through hydrogen bonds with the N-H groups of the two urea sites. The binding affinity and selectivity can be tuned by modifying the structure of the receptor. For instance, the introduction of electron-withdrawing groups can enhance the acidity of the urea protons, leading to stronger anion binding. The bromine atoms in this compound, being electron-withdrawing, are expected to enhance its anion binding capabilities.

Computational studies on other bis-urea derivatives have provided insights into the binding modes and energies with different anions. wikipedia.org These studies often show that the receptor-anion complexes are stabilized by two-point hydrogen-bonding interactions.

Table 3: Potential Anion Recognition Properties of this compound (Hypothetical)

Anion GuestExpected Binding InteractionPotential Application
Halides (e.g., Cl⁻, Br⁻)Two-point hydrogen bonding with urea N-HAnion sensing, Separation
Oxoanions (e.g., Acetate, Phosphate)Chelation via hydrogen bonds with ureaEnvironmental remediation, Catalysis

This table is a hypothetical representation based on the known behavior of similar urea-based anion receptors.

Potential in Optoelectronic Materials (e.g., Non-Linear Optics, Luminogens)

Pyridine-containing organic molecules have been extensively investigated for their potential in optoelectronic applications due to their inherent electronic properties. The 2,6-bis(arylethynyl)pyridine scaffold, for example, has been utilized in the development of light-emitting materials and other functional systems. nih.gov The introduction of urea functionalities to such scaffolds can impart additional properties, such as anion sensing capabilities that can be monitored through changes in fluorescence.

Density functional theory (DFT) calculations on similar pyridine-containing oligomers have been used to investigate their structural and optoelectronic properties, revealing that their absorption spectra are composed of multiple electronic transitions. beilstein-journals.org Such computational approaches could be employed to predict the potential of this compound in optoelectronic applications. Furthermore, pyridyl urea derivatives have been explored as ligands in the synthesis of metal complexes with luminescent properties. researchgate.net

Q & A

Q. How can researchers optimize the synthesis of 1,3-Bis(5-bromopyridin-2-yl)urea to improve yield and purity?

Methodological Answer: A factorial design approach is recommended to systematically evaluate variables such as reaction temperature, solvent polarity, and stoichiometric ratios of reagents. For example, a 2³ factorial design (three factors at two levels each) can identify interactions between variables . Key steps include:

  • Pre-screening variables via preliminary experiments.
  • Using high-performance liquid chromatography (HPLC) to monitor purity at each stage.
  • Applying response surface methodology (RSM) to model optimal conditions.

Q. Example Table: Synthesis Variables and Impact on Yield

VariableLow Level (-1)High Level (+1)Main Effect on Yield (%)
Temperature80°C120°C+15.2
Solvent (DMF vs. THF)DMFTHF-8.5
Molar Ratio (Pyridine:Urea)1:11:1.2+12.7

Q. What analytical techniques are most reliable for characterizing this compound’s structural and functional properties?

Methodological Answer: Combine orthogonal techniques to address potential ambiguities:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR for backbone confirmation (e.g., urea NH peaks at δ 8.2–8.5 ppm, pyridine ring protons at δ 7.8–8.3 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 388.96 (theoretical).
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns for polymorph identification.

Q. How should researchers design experiments to study the solubility and stability of this compound under varying conditions?

Methodological Answer: Adopt a stability-indicating assay protocol:

  • Solubility: Test in solvent systems (e.g., DMSO, ethanol, aqueous buffers) using UV-Vis spectroscopy to quantify saturation points.
  • Thermal Stability: Conduct thermogravimetric analysis (TGA) at 25–200°C under nitrogen.
  • Photostability: Expose samples to UV light (λ = 254 nm) and monitor degradation via HPLC .

Q. Example Table: Solubility in Common Solvents

SolventSolubility (mg/mL)Notes
DMSO45.2Complete dissolution
Ethanol2.1Partial precipitation
Water<0.1Insoluble

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reaction systems?

Methodological Answer: Leverage quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to:

  • Map electrostatic potential surfaces for nucleophilic/electrophilic sites.
  • Simulate reaction pathways for urea bond cleavage or bromopyridine substitution.
  • Validate predictions with experimental kinetics (e.g., Arrhenius plots for activation energy) .

Q. How can researchers resolve contradictions between theoretical predictions and experimental data for this compound’s reaction mechanisms?

Methodological Answer: Apply a tiered validation framework:

Replicate Experiments: Ensure reproducibility under controlled conditions (e.g., inert atmosphere).

Cross-Validate Models: Compare DFT-derived transition states with experimental kinetic isotope effects (KIEs).

Use Sensitivity Analysis: Identify which computational parameters (e.g., solvent dielectric constant) most affect predictions .

Example Workflow:
Theoretical Model → Experimental Kinetics → Parameter Refinement → Revised Model

Q. What advanced spectroscopic methods can elucidate non-covalent interactions (e.g., hydrogen bonding) in this compound?

Methodological Answer:

  • Solid-State NMR: Detect hydrogen-bonding networks via ¹⁵N CP/MAS NMR (urea NH signals shift upfield under H-bonding).
  • IR Spectroscopy: Monitor urea C=O stretching frequencies (shifts from 1680 cm⁻¹ in free state to 1640 cm⁻¹ in H-bonded state).
  • Single-Crystal XRD: Quantify bond lengths and angles in supramolecular assemblies .

Q. How can interdisciplinary approaches (e.g., computational + experimental) enhance the design of derivatives with tailored properties?

Methodological Answer: Implement a closed-loop workflow:

Virtual Screening: Use cheminformatics tools (e.g., RDKit) to generate derivative libraries.

High-Throughput Synthesis: Employ automated platforms (e.g., liquid-handling robots) for parallel reactions.

Data Integration: Feed experimental results (e.g., bioactivity) back into models to refine predictions .

Example Collaborative Framework:
Computational Design → Synthesis → Characterization → Data Feedback → Model Optimization

Q. What statistical methods are appropriate for analyzing multivariate data in studies involving this compound?

Methodological Answer:

  • Principal Component Analysis (PCA): Reduce dimensionality in spectral or chromatographic datasets.
  • Partial Least Squares Regression (PLS-R): Corrogate structural features (e.g., substituent electronegativity) with reactivity.
  • Bayesian Inference: Quantify uncertainty in kinetic or thermodynamic parameters .

Q. How should researchers design long-term stability studies to assess degradation pathways under ambient storage conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose samples to heat (40–60°C), humidity (75% RH), and light (1.2 million lux hours).
  • LC-MS/MS Analysis: Identify degradation products (e.g., dehalogenation or urea hydrolysis).
  • Kinetic Modeling: Use the Arrhenius equation to extrapolate shelf-life at 25°C .

Q. What experimental and computational tools can validate hypotheses about this compound’s role in supramolecular chemistry?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics with guest molecules (e.g., crown ethers).
  • Molecular Dynamics (MD) Simulations: Model host-guest interactions in explicit solvent.
  • SAXS/WAXS: Probe nanostructural evolution in solution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.